

(S)-(+)-2-Pentanol: A Chiral Synthon for Research and Development

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Compound of Interest		
Compound Name:	(S)-(+)-2-Pentanol	
Cat. No.:	B1587225	Get Quote

CAS Number: 26184-62-3 Molecular Formula: C5H12O

This technical guide provides an in-depth overview of **(S)-(+)-2-Pentanol**, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its metabolic context.

Core Data Presentation

(S)-(+)-2-Pentanol is a secondary alcohol that plays a significant role as a chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] Its specific stereochemistry is crucial for the enantioselective synthesis of complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (S)-(+)-2-Pentanol.



Property	Value	Reference
CAS Number	26184-62-3	[1][2]
Molecular Formula	C5H12O	[1][2]
Molecular Weight	88.15 g/mol	[1]
Appearance	Colorless to almost colorless clear liquid	[1]
Density	0.81 g/mL at 25 °C	[2][3]
Boiling Point	118-119 °C	[2][3]
Melting Point	-50 °C	[3]
Refractive Index (n ²⁰ /D)	1.406	[2][3]
Optical Rotation ([α] ²⁵ /D)	+13° (neat)	[3]
Solubility in Water	45 g/L	[4]
Flash Point	93 °F	[3]

Synthesis Parameters

The enantioselective synthesis of **(S)-(+)-2-Pentanol** is critical for its application as a chiral building block. Two primary methods are the biocatalytic reduction of 2-pentanone and the asymmetric hydrogenation of 2-pentanone. The following table summarizes typical reaction parameters for these methods.



Parameter	Biocatalytic Reduction	Asymmetric Hydrogenation
Substrate	2-Pentanone	2-Pentanone
Catalyst/Biocatalyst	Whole cells (e.g., Candida boidinii) or isolated alcohol dehydrogenases	Chiral Ruthenium-BINAP complexes
Chiral Source	Enzyme stereospecificity	Chiral ligand (e.g., (S)-BINAP)
Typical Solvent	Aqueous buffer, often with a co-solvent	Methanol, Ethanol
Reaction Temperature	25-37 °C	25-100 °C
Pressure	Atmospheric	4-100 atm H ₂
Typical Enantiomeric Excess (ee)	>95%	>95%
Key Advantages	Mild reaction conditions, high enantioselectivity, environmentally friendly	High turnover numbers, broad applicability

Experimental Protocols Biocatalytic Reduction of 2-Pentanone using Candida boidinii

This protocol describes the whole-cell biocatalytic reduction of 2-pentanone to **(S)-(+)-2-pentanol**.

2.1.1. Materials and Equipment

- Candida boidinii (e.g., ATCC 32195)
- Yeast extract peptone dextrose (YPD) broth
- 2-Pentanone



- Glucose (as co-substrate for cofactor regeneration)
- Phosphate buffer (e.g., 0.1 M, pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate
- Shaking incubator
- Centrifuge
- Rotary evaporator
- Gas chromatograph with a chiral column (e.g., CYCLOSIL-B)

2.1.2. Procedure

- Cultivation of Candida boidinii: Inoculate a sterile YPD broth with Candida boidinii. Incubate at 30 °C with shaking (e.g., 200 rpm) for 48-72 hours until a sufficient cell density is reached.
- Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
- Bioreduction: In a reaction vessel, combine the cell suspension with glucose (e.g., 0.2 M).
 Add 2-pentanone to the desired substrate concentration (e.g., 10-50 mM).
- Reaction: Incubate the reaction mixture at 30 °C with shaking. Monitor the progress of the reaction by periodically taking samples.
- Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.



 Analysis: Determine the enantiomeric excess of the resulting (S)-(+)-2-pentanol using chiral gas chromatography.

Asymmetric Hydrogenation of 2-Pentanone

This protocol outlines the asymmetric hydrogenation of 2-pentanone using a Ru-(S)-BINAP catalyst.

2.2.1. Materials and Equipment

- [RuCl₂(benzene)]₂
- (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
- 2-Pentanone
- Anhydrous methanol
- High-pressure autoclave with a magnetic stirrer
- Hydrogen gas source
- Schlenk line and inert gas (Argon or Nitrogen)
- Gas chromatograph with a chiral column

2.2.2. Procedure

- Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add
 [RuCl₂(benzene)]₂ and (S)-BINAP to a Schlenk flask. Add anhydrous, degassed methanol
 and stir the mixture at room temperature for a specified time to form the active catalyst
 complex.
- Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of 2-pentanone in anhydrous, degassed methanol.
- Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then
 pressurize to the desired hydrogen pressure (e.g., 50 atm). Heat the reaction mixture to the



desired temperature (e.g., 50 °C) and stir.

- Reaction Monitoring: Monitor the reaction progress by taking samples at intervals and analyzing them by GC.
- Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.
- Analysis: Determine the enantiomeric excess of the (S)-(+)-2-pentanol by chiral gas chromatography.

Chiral Gas Chromatography (GC) Analysis

This protocol is for the determination of the enantiomeric purity of 2-pentanol.

2.3.1. Materials and Equipment

- Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
- Chiral capillary column (e.g., CYCLOSIL-B, 30 m x 0.25 mm x 0.25 μm)[5]
- (R)-(-)-2-Pentanol and (S)-(+)-2-Pentanol standards
- Helium or Hydrogen as carrier gas

2.3.2. GC Conditions

- Injection Volume: 1 μL
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, hold for 5 minutes.
- Detector Temperature: 250 °C



Carrier Gas Flow: 1 mL/min

2.3.3. Procedure

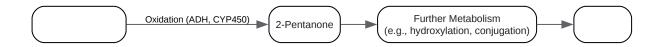
- Prepare a standard solution containing both (R)- and (S)-2-pentanol to determine their retention times.
- Prepare a dilute solution of the synthesized (S)-(+)-2-pentanol in a suitable solvent (e.g., ethyl acetate).
- Inject the sample into the GC and record the chromatogram.
- Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.
- Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%)
 = [(Area(S) Area(R)) / (Area(S) + Area(R))] x 100

Signaling Pathways and Metabolism

Direct involvement of **(S)-(+)-2-Pentanol** in specific signaling pathways has not been extensively documented, as its primary role is that of a chiral synthon in organic synthesis. Its biological effects are typically manifested through the final, more complex molecules synthesized from it.

The metabolism of secondary alcohols like 2-pentanol generally proceeds through oxidation. This process is primarily carried out in the liver by enzymes such as alcohol dehydrogenase (ADH) and the cytochrome P450 system (CYP450). The initial oxidation product is the corresponding ketone, 2-pentanone. This ketone can then be further metabolized.

The following diagram illustrates a generalized metabolic pathway for secondary alcohols.



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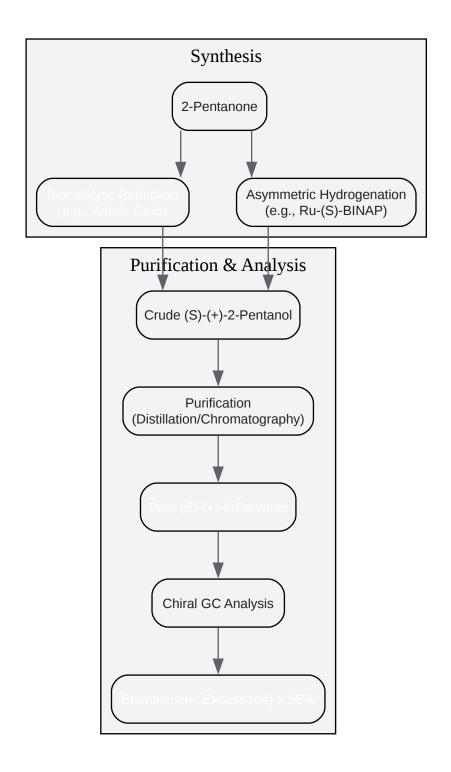


Generalized metabolic pathway of (S)-(+)-2-Pentanol.

Logical Relationship Diagram: Enantioselective Synthesis Workflow

The following diagram illustrates the logical workflow for the enantioselective synthesis and analysis of **(S)-(+)-2-Pentanol**.





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Workflow for the enantioselective synthesis of (S)-(+)-2-Pentanol.



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